molecular formula C8H10 B14668310 1,2,3,4-Tetrahydropentalene CAS No. 50874-54-9

1,2,3,4-Tetrahydropentalene

Cat. No.: B14668310
CAS No.: 50874-54-9
M. Wt: 106.16 g/mol
InChI Key: KSLKQSAUXPMGBT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of two fused five-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,5-hexadiene in the presence of a catalyst can yield this compound. Another method involves the reduction of pentalene derivatives using hydrogenation techniques.

Industrial Production Methods: In industrial settings, the production of this compound often involves scalable synthesis protocols. These methods typically utilize commercially available starting materials and optimized reaction conditions to achieve high yields. For example, the use of 2,5-tetrahydropentalene-dione as a precursor allows for the synthesis of various derivatives through alkylation and other functionalization reactions .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydropentalene undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen or alkyl groups into the molecule .

Scientific Research Applications

1,2,3,4-Tetrahydropentalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydropentalene and its derivatives exert their effects varies depending on the specific application. In medicinal chemistry, these compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, certain derivatives may inhibit enzyme activity or bind to receptors to produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the derivative .

Comparison with Similar Compounds

1,2,3,4-Tetrahydropentalene can be compared with other similar bicyclic compounds, such as:

These compounds share some structural similarities with this compound but differ in their electronic properties and potential applications. The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in synthetic chemistry.

Properties

CAS No.

50874-54-9

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2,3,4-tetrahydropentalene

InChI

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3H,2,4-6H2

InChI Key

KSLKQSAUXPMGBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=CC2

Origin of Product

United States

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